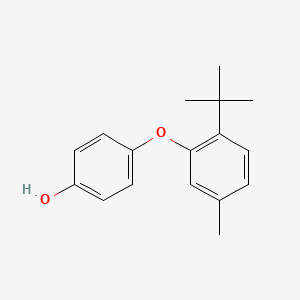

Tert-butyl methylphenoxy phenol

Description

Significance of Phenolic Architectures in Organic Chemistry

The versatility of phenolic architectures makes them indispensable in organic chemistry. oregonstate.edu The hydroxyl group's ability to donate electron density to the aromatic ring activates the ortho and para positions, facilitating electrophilic substitution reactions. tutoring-blog.co.uk This reactivity is fundamental to the synthesis of a wide array of more complex molecules. wisdomlib.orgoregonstate.edu Phenolic compounds serve as crucial starting materials for synthesizing various derivatives, including benzopyrans. wisdomlib.org Their unique structure also allows for a range of chemical reactions, making them integral to developing new synthetic pathways and advanced materials. wisdomlib.orgoregonstate.edu

The properties and utility of a phenolic molecule are significantly influenced by the nature and position of the substituents on the phenolic ring. oregonstate.edu This has led to substantial interest in developing synthetic methods that allow for precise control over the substitution pattern to tailor the molecule's function. oregonstate.edu

Contextualization of Tert-butyl Methylphenoxy Phenol (B47542) within the Substituted Phenol Class

Tert-butyl methylphenoxy phenol, a specific substituted phenol, exemplifies the structural diversity within this class. While detailed information specifically for "this compound" is limited in the provided search results, we can infer its characteristics based on the general principles of substituted phenols. The presence of both a tert-butyl group and a methylphenoxy group as substituents on the phenol ring would significantly influence its steric and electronic properties.

Current Research Frontiers and Emerging Interests in Phenolic Compounds

Current research on phenolic compounds is vibrant and multifaceted, extending beyond traditional chemical synthesis into areas like materials science and health. oregonstate.edunih.gov A significant area of interest is the development of novel synthetic methodologies that offer complete regiochemical control, enabling the creation of highly substituted phenols with precisely defined structures. oregonstate.edu This control is paramount for establishing clear structure-activity relationships. ijhmr.comijhmr.com

Furthermore, there is a growing focus on the biological activities of phenolic compounds, including their antioxidant, anti-inflammatory, and antimicrobial properties. ijhmr.commdpi.comresearchgate.net Researchers are exploring how the chemical structure of phenols influences their biological effects, with the aim of designing new therapeutic agents. ijhmr.comijhmr.commdpi.com The study of how phenolic compounds interact with biological systems, including their metabolism and bioavailability, is another key research frontier. nih.gov Additionally, the application of phenolic compounds in materials science, such as in the development of new polymers and the prevention of electrode fouling in electrochemical processes, continues to be an active area of investigation. oregonstate.edubme.hu The potential use of phenolic compounds in various industries, including cosmetics and food, is also being explored. mdpi.comnih.gov

Structure

3D Structure

Properties

CAS No. |

307000-42-6 |

|---|---|

Molecular Formula |

C17H20O2 |

Molecular Weight |

256.34 g/mol |

IUPAC Name |

4-tert-butyl-3-methyl-2-phenoxyphenol |

InChI |

InChI=1S/C17H20O2/c1-12-14(17(2,3)4)10-11-15(18)16(12)19-13-8-6-5-7-9-13/h5-11,18H,1-4H3 |

InChI Key |

BVFPQCUMPQVLCU-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C(C)(C)C)OC2=CC=C(C=C2)O |

Canonical SMILES |

CC1=C(C=CC(=C1OC2=CC=CC=C2)O)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Design for Tert Butyl Methylphenoxy Phenol

Established Synthetic Pathways for Substituted Phenols

The synthesis of substituted phenols, including those bearing tert-butyl and methyl groups, has traditionally relied on robust and well-documented chemical transformations. These pathways often involve the direct modification of a phenol (B47542) or cresol (B1669610) (methylphenol) core.

Regioselective Functionalization Approaches

The precise placement of substituents on the phenolic ring is a cornerstone of synthetic strategy. Direct C-H functionalization of phenols is an efficient method for creating complex phenolic molecules. nih.govnih.gov However, achieving high regioselectivity can be challenging due to the activating nature of the hydroxyl group, which directs electrophiles to both the ortho and para positions. nih.govresearchgate.net

One of the most common methods for introducing a tert-butyl group is the Friedel-Crafts alkylation. This reaction typically involves treating a phenol or a methylphenol (cresol) with a tert-butylating agent like tert-butyl alcohol or isobutylene (B52900) in the presence of an acid catalyst. The choice of catalyst and reaction conditions can influence the ratio of ortho- to para-substituted products. For instance, the alkylation of phenol with tert-butyl alcohol (TBA) using phosphorus pentoxide as a catalyst is a known method for producing tertiary butyl phenols. google.com

Challenges in regioselectivity arise from several factors:

The phenolic hydroxyl group's strong acidity and nucleophilicity can lead to reactions on the oxygen atom rather than the ring. nih.gov

The high activity of the ortho and para positions can result in a mixture of isomers and over-alkylated products. nih.govrsc.org

Phenols are susceptible to oxidative decomposition, especially when stoichiometric oxidants are used in the reaction. nih.gov

To overcome these challenges, strategies such as installing a directing group on the phenolic hydroxyl have been employed, though this reduces the atom and step economy. rsc.org

Metal-Catalyzed Coupling Reactions in Phenol Synthesis

Transition-metal-catalyzed reactions have become indispensable tools for synthesizing phenols, offering advantages like milder reaction conditions and a broader substrate scope compared to traditional methods like sulfonation or Sandmeyer-type reactions. nih.gov These methods often involve the formation of a carbon-oxygen (C–O) bond.

Key approaches include:

Palladium-Catalyzed Hydroxylation : The Buchwald-Hartwig amination principles have been extended to C-O bond formation. In 2006, Buchwald and coworkers reported a palladium-catalyzed reaction for synthesizing phenols from aryl halides using a palladium catalyst (e.g., Pd2dba3) with a phosphine (B1218219) ligand. nih.gov This method can convert a range of aryl bromides and chlorides to their corresponding phenols. nih.gov

Copper-Catalyzed Hydroxylation : As a more economical alternative to palladium, copper catalysts are widely used. nih.gov Inspired by the classic Ullmann reaction, copper-catalyzed C-O coupling reactions have been extensively applied in phenol synthesis from aryl halides, although they are often more effective for the more reactive aryl iodides and bromides. nih.gov

These coupling reactions are particularly useful for constructing a substituted phenol from a pre-functionalized aromatic ring, such as a brominated or iodinated tert-butyl methylbenzene. The direct C-H activation and subsequent hydroxylation of arenes is another powerful strategy that avoids the need for pre-functionalized starting materials. nih.gov

Table 1: Comparison of Metal Catalysts in Phenol Synthesis from Aryl Halides An interactive data table. Users can sort and filter the data.

| Catalyst Type | Typical Precursor | Common Ligands | Substrate Scope | Key Advantages |

|---|---|---|---|---|

| Palladium | Pd₂(dba)₃, Pd(OAc)₂ | Biarylphosphines (e.g., L1, L2) | Aryl chlorides, bromides, iodides | High conversion efficiency, broad scope nih.gov |

Cascade and Multicomponent Reactions for Substituted Phenols

Cascade reactions, also known as domino or tandem reactions, involve at least two consecutive transformations where each subsequent step is triggered by the functionality formed in the previous one. wikipedia.org This approach enhances synthetic efficiency by increasing atom economy and reducing waste, time, and labor. wikipedia.org

While specific cascade reactions for tert-butyl methyl phenols are not extensively documented, the principles can be applied. For example, a reaction sequence could be designed to form the aromatic ring and introduce the substituents in a single, continuous process. Multicomponent reactions (MCRs), where multiple starting materials react to form a product that incorporates portions of all reactants, are a related strategy. wikipedia.orgnih.gov

A hypothetical cascade could involve an initial Michael addition, followed by an intramolecular cyclization and subsequent functionalization to yield the desired substituted phenol. nih.gov These advanced strategies often lead to the rapid assembly of complex molecular architectures from simple precursors. nih.gov

Novel Synthetic Strategies for Tert-butyl Methylphenoxy Phenol and Analogues

Modern synthetic chemistry is increasingly driven by the need for sustainability and efficiency. Green chemistry and flow chemistry are at the forefront of these developments, offering innovative solutions for the production of substituted phenols.

Green Chemistry Approaches in Phenol Synthesis

Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. paperpublications.org This involves principles like waste prevention, atom economy, and the use of safer solvents and renewable catalysts. wjpmr.comepitomejournals.com

In phenol synthesis, green approaches include:

Use of Solid Acid Catalysts : Replacing corrosive and hazardous liquid acids like sulfuric acid with eco-friendly and reusable solid catalysts (e.g., zeolites, clays (B1170129), KSF) is a key goal. epitomejournals.com For instance, the nitration of phenol, a classic electrophilic substitution, can be performed using calcium nitrate (B79036) and glacial acetic acid instead of the hazardous mixture of nitric and sulfuric acids. wjpmr.com This approach has been shown to increase yields from 85.47% (conventional) to 94.98% (green). wjpmr.com A similar principle can be applied to alkylation reactions.

Solvent-Free Reactions : Performing reactions without a solvent, for example by grinding reactants together (mechanochemistry), can significantly reduce environmental impact. encyclopedia.pub

Microwave-Assisted Synthesis : Microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes and improving yields. encyclopedia.pub

An example of a green chemistry application is the extraction of phenolic compounds like hydroxytyrosol (B1673988) from olive leaves and pulp using water as a solvent, followed by functionalization using green procedures. mdpi.com

Table 2: Comparison of Conventional vs. Green Synthesis of Substituted Phenols An interactive data table. Users can sort and filter the data.

| Reaction | Conventional Method | Green Method | Advantage of Green Method |

|---|---|---|---|

| Nitration of Phenol | Conc. HNO₃, Conc. H₂SO₄ | Calcium Nitrate, Acetic Acid | Avoids highly corrosive and toxic acids; higher yield (94.98% vs 85.47%) wjpmr.com |

| Alkylation of Phenol | Liquid acids (e.g., H₂SO₄) | Solid acid catalysts (e.g., zeolites) | Catalyst is renewable and less hazardous epitomejournals.com |

Flow Chemistry Applications in Continuous Production

Flow chemistry involves performing reactions in a continuously flowing stream rather than in a batch reactor. mt.com This technology offers significant advantages in terms of safety, control, scalability, and efficiency. mt.comamt.uk

Key benefits of flow chemistry for phenol synthesis include:

Enhanced Safety : Highly exothermic reactions, such as nitrations or some alkylations, can be controlled much more effectively due to the high surface-area-to-volume ratio of flow reactors, which allows for superior heat transfer. mt.comamt.uk

Improved Control and Yield : Precise control over reaction parameters like temperature, pressure, and residence time leads to better reproducibility and higher product quality with fewer impurities. mt.com

Scalability : Processes developed on a small laboratory scale can be more easily scaled up for industrial production by running the flow reactor for longer periods or by using multiple reactors in parallel. amt.uk

Flow chemistry is well-suited for multistep syntheses, where intermediates from one flow reactor can be directly fed into the next, eliminating the need for isolation and purification at each stage. nih.gov This "telescoped" approach is highly efficient for manufacturing active pharmaceutical ingredients (APIs) and other fine chemicals. nih.govnih.gov The synthesis of substituted phenols via nitration or aromatic substitution has been successfully demonstrated in flow systems. amt.ukvapourtec.com

Optimization of Reaction Parameters and Yield Enhancement Techniques

Catalytic Systems and Ligand Design for Enhanced Selectivity

No specific catalytic systems or ligand designs for the selective synthesis of "this compound" have been reported. Research in related areas, such as the selective ortho- or para-alkylation of phenols, often involves the use of solid acid catalysts or metal complexes with sterically demanding ligands to control regioselectivity. However, these cannot be directly applied to the undefined target molecule.

Solvent Effects and Reaction Medium Engineering

Similarly, there are no studies on the influence of solvents or reaction media on the synthesis of "this compound." General principles of solvent effects in related reactions, like the Ullmann ether synthesis, indicate that polar aprotic solvents often facilitate the reaction. However, without experimental data for the specific target compound, no concrete analysis can be provided.

Compound Names Mentioned

As no specific synthesis could be detailed, a table of compounds is not applicable.

Chemical Reactivity and Mechanistic Investigations of Tert Butyl Methylphenoxy Phenol

Electrophilic Aromatic Substitution Dynamics

The reactivity of the aromatic rings in tert-butyl methylphenoxy phenol (B47542) during electrophilic aromatic substitution is governed by the interplay of electronic and steric effects of the substituents: the hydroxyl, tert-butyl, methyl, and phenoxy groups. The hydroxyl group is a powerful activating group, significantly increasing the electron density of the phenolic ring and directing incoming electrophiles to the ortho and para positions. refinerlink.combyjus.comsparkl.mequora.com

The electron-donating nature of these substituents stabilizes the intermediate carbocation (the arenium ion) formed during the substitution process, thus lowering the activation energy of the reaction compared to unsubstituted benzene (B151609). byjus.com However, the bulky tert-butyl group can sterically hinder the approach of an electrophile to the adjacent ortho positions. stackexchange.com This steric effect can reduce the reactivity of the phenol at those positions, particularly in reactions involving large electrophiles. nih.gov

The hydroxyl group is a strong ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it on the aromatic ring. quora.comquora.comucalgary.ca This is due to the delocalization of the oxygen's lone pair of electrons into the benzene ring, which increases the electron density at these positions. sparkl.mequora.com Similarly, the tert-butyl and methyl groups are also ortho, para-directors. aakash.ac.instackexchange.com

In a molecule like tert-butyl methylphenoxy phenol, the directing effects of the multiple substituents must be considered collectively. The hydroxyl group is the most powerful activating group and its directing effect will be dominant. quora.comlibretexts.org Assuming a structure like 2-tert-butyl-4-methyl-6-phenoxyphenol, the hydroxyl group would strongly direct incoming electrophiles to the available ortho and para positions. However, since the para position is occupied by the methyl group and one ortho position is occupied by the phenoxy group, the remaining ortho position (next to the tert-butyl group) would be the primary site of substitution, provided the electrophile is small enough to overcome the steric hindrance from the adjacent tert-butyl group. If the steric hindrance is too great, substitution may be forced at less favorable positions or may not occur at all. For example, nitration of phenol with dilute nitric acid yields a mixture of ortho and para isomers, but the presence of bulky groups favors the formation of the para product. refinerlink.combyjus.com

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Steric Effect | Directing Effect |

|---|---|---|---|

| -OH (Hydroxyl) | Strongly Activating (+M > -I) | Small | Ortho, Para |

| -C(CH₃)₃ (Tert-butyl) | Activating (+I) | Large | Ortho, Para |

| -CH₃ (Methyl) | Activating (+I, Hyperconjugation) | Small | Ortho, Para |

| -OPh (Phenoxy) | Activating (+M > -I) | Moderate | Ortho, Para |

Nucleophilic Substitution Reactions Involving the Phenoxy Moiety

Nucleophilic aromatic substitution (SNAr) on an unsubstituted aromatic ring is generally difficult. For the phenoxy moiety of this compound to be displaced, the aromatic ring it is attached to would typically require activation by strong electron-withdrawing groups, which are not inherently present in this molecule. However, specific biochemical or catalyzed pathways can facilitate such reactions.

One potential, though not spontaneous, pathway for the displacement of a phenoxy group from a phenol involves metabolic processes. For example, studies on p-(p-nitrophenoxy)phenol have shown that cytochrome P450 can catalyze the cleavage of the diaryl ether bond. nih.gov This reaction proceeds via an ipso-substitution, where the oxygen atom from the enzyme's active species attacks the carbon atom bearing the ether linkage, leading to the formation of p-nitrophenol and p-benzoquinone. nih.gov This suggests that under specific enzymatic conditions, the phenoxy group of a substituted phenol could be displaced. For this to occur with this compound, the non-phenoxy ring would likely need to be hydroxylated first to mimic the substrate in the study. nih.gov

Another theoretical pathway could involve the formation of a diazonium salt if an amino group were present on the phenoxy-bearing ring, which could then be displaced by a wide range of nucleophiles. However, this would require prior modification of the molecule. Direct nucleophilic substitution on the aromatic carbon of the ether linkage is highly unfavorable because the phenyl cation is too unstable to be formed in an SN1-type reaction, and backside attack for an SN2 reaction is blocked by the aromatic ring. ucalgary.ca

For instance, the reaction of substituted phenyl thionobenzoates with azide (B81097) ion shows a curved Brønsted-type plot, indicating a change in the rate-determining step (RDS) from nucleophile attack to leaving group departure as the basicity of the leaving group decreases. nih.gov In contrast, reactions with cyanide or hydroxide (B78521) ions show a linear Brønsted plot, suggesting a consistent stepwise mechanism where leaving group departure occurs after the RDS. nih.gov Hammett plots are also crucial tools; non-linear plots can indicate a change in mechanism or stabilization of the ground state through resonance. nih.gov

Table 2: Representative Kinetic Data for Nucleophilic Substitution on Phenyl Carbonate Analogs

| Reactant System | Nucleophile | Key Kinetic Parameter | Inferred Mechanism | Reference |

|---|---|---|---|---|

| O-Y-substituted phenyl thionobenzoates | N₃⁻ | Curved Brønsted plot (βlg changes from -1.10 to -0.33) | Stepwise, with change in RDS | nih.gov |

| O-Y-substituted phenyl thionobenzoates | CN⁻ | Linear Brønsted plot (βlg = -0.33) | Stepwise, leaving group departure after RDS | nih.gov |

| Phenyl Y-substituted-phenyl carbonates | Z-substituted-phenoxides | Linear Brønsted plot (βnuc = 0.54) | Concerted | koreascience.kr |

These studies underscore that the displacement of a phenoxy-type group is mechanistically complex, with activation parameters being highly sensitive to the electronic properties of the substituents on both the leaving and non-leaving groups, as well as the nature of the attacking nucleophile.

Oxidation and Reduction Pathways

Hindered phenols, such as those containing tert-butyl groups adjacent to the hydroxyl group, exhibit characteristic oxidation and reduction behavior, primarily defined by their ability to act as radical scavengers. vinatiorganics.compartinchem.com

The primary oxidation pathway for a hindered phenol like this compound involves the abstraction of the hydrogen atom from the phenolic hydroxyl group. This process is central to their function as antioxidants. partinchem.comrasayanjournal.co.in The reaction, often initiated by free radicals, generates a stable phenoxy radical. vinatiorganics.com The stability of this radical is enhanced by the steric hindrance provided by the bulky ortho-substituents (like the tert-butyl group) and by resonance delocalization of the unpaired electron across the aromatic ring. vinatiorganics.comnih.gov This stability prevents the propagation of radical chain reactions. vinatiorganics.comrasayanjournal.co.in

Further oxidation of the phenoxy radical can occur, potentially leading to the formation of quinone-type structures, such as p-benzoquinones, or dimerization products like diphenoquinones. researchgate.netresearchgate.netyoutube.com For example, the oxidation of 2,6-di-tert-butyl-4-methylphenol can yield a quinone methide, which can then undergo further reactions. researchgate.netacs.org

The reduction of this compound would primarily involve two pathways. First, the aromatic rings can be reduced under forcing conditions. Catalytic hydrogenation, typically using a nickel catalyst at high temperature and pressure, can reduce the phenol ring to a cyclohexanol (B46403) ring. youtube.com This process involves the addition of hydrogen across the double bonds of the aromatic system. youtube.com

Second, if the phenol is first oxidized to a quinone-type species, this product can be readily reduced back to a hydroquinone (B1673460) (a dihydroxybenzene). youtube.com This redox cycling between quinone and hydroquinone is a key feature of the chemistry of many phenolic compounds in biological and industrial systems. youtube.com Mild reducing agents are often sufficient for this transformation. youtube.com

Table 3: Summary of Oxidation and Reduction Pathways

| Process | Reactant Moiety | Key Reagents/Conditions | Primary Product(s) |

|---|---|---|---|

| Oxidation | Phenolic -OH | Free radicals, O₂, Oxidizing agents (e.g., Na₂Cr₂O₇) | Phenoxy radical, Quinones |

| Reduction | Aromatic Ring | H₂/Ni, High T, High P | Cyclohexanol derivative |

| Reduction | Quinone (from oxidation) | Mild reducing agents | Hydroquinone derivative |

Oxidative Coupling Reactions

Oxidative coupling of phenols is a fundamental process for the formation of new carbon-carbon and carbon-oxygen bonds, leading to the synthesis of a diverse array of dimeric and polymeric structures. In the case of tert-butyl methylphenoxy phenols, such as 2-tert-butyl-4-methylphenol (B42202) and 2,6-di-tert-butyl-4-methylphenol, these reactions are of particular importance as they can lead to the formation of novel antioxidants and other valuable chemical intermediates.

The oxidation of 2,6-di-tert-butyl-4-methylphenol, for instance, can yield stilbenequinone derivatives. google.com The reaction mechanism often involves the initial formation of a phenoxyl radical, which can then undergo coupling reactions. The substitution pattern on the phenol ring, particularly the presence of bulky tert-butyl groups, plays a crucial role in directing the regioselectivity of the coupling, favoring the formation of specific isomers. The reaction conditions, including the choice of oxidant and catalyst, also significantly influence the product distribution. For example, mixtures of different phenols can be used, resulting in a combination of homo-coupled and cross-coupled products. google.com

Catalytic Hydrogenation and Reduction Strategies

The catalytic hydrogenation of tert-butyl methylphenoxy phenols is a key transformation for the synthesis of the corresponding cyclohexanol derivatives, which are valuable intermediates in the fragrance and pharmaceutical industries. The hydrogenation of the aromatic ring can be achieved using various catalytic systems, with the stereochemical outcome being highly dependent on the chosen catalyst and reaction conditions.

For instance, the hydrogenation of 2-tert-butyl-4-methylphenol can be carried out using catalysts such as Raney-Nickel, Palladium, Rhodium, or Ruthenium. google.com The choice of catalyst influences the diastereomeric ratio of the resulting 2-tert-butyl-4-methyl-cyclohexanol. Depending on the reaction conditions, different diastereomer mixtures with distinct olfactory properties can be obtained. google.com The starting material for these hydrogenations is typically 2-tert-butyl-4-methylphenol, which is commercially available and can be synthesized by the tert-butylation of p-cresol (B1678582) with isobutylene (B52900). google.com

| Catalyst | Substrate | Product | Key Findings |

| Raney-Nickel, Palladium, Rhodium, or Ruthenium | 2-tert-butyl-4-methyl-phenol | 2-tert-butyl-4-methyl-cyclohexanol | Produces different diastereomer mixtures with interesting olfactory properties. google.com |

Radical Reactions and Spin Trapping Studies

The antioxidant activity of tert-butyl methylphenoxy phenols is intrinsically linked to their ability to participate in radical reactions, specifically through the donation of a hydrogen atom to scavenge reactive free radicals. This process generates a relatively stable phenoxyl radical, which is key to interrupting oxidative chain reactions. The study of these radical species and their reaction mechanisms is crucial for understanding the antioxidant efficacy of these compounds.

The radical-scavenging activity of various 2- or 2,6-di-tert-butyl- and 2-methoxy-substituted phenols has been investigated, revealing that their cytotoxicity can be correlated with their radical reaction kinetics. nih.gov Electron Spin Resonance (ESR) spectroscopy is a powerful technique for the direct detection and characterization of the phenoxyl radicals formed from these phenols. nih.govacs.orgnih.gov Furthermore, spin trapping techniques, such as using 31P NMR, have been employed to detect and quantify phenoxyl radicals generated during the oxidation of compounds like 2,4,6-tri-tert-butylphenol.

Formation and Stability of Phenoxyl Radicals

The formation of a phenoxyl radical is the primary step in the antioxidant action of tert-butyl methylphenoxy phenols. Upon donating a hydrogen atom from the hydroxyl group to a free radical, a phenoxyl radical is formed. The stability of this radical is a critical factor in the antioxidant's effectiveness. The presence of bulky tert-butyl groups at the ortho positions of the phenolic ring provides significant steric hindrance, which plays a major role in stabilizing the phenoxyl radical by preventing dimerization and other subsequent reactions that would consume the antioxidant. mdpi.com

ESR studies have been instrumental in characterizing these phenoxyl radicals. For example, the oxidation of 2,6-di-tert-butyl-4-methylphenol on an alumina (B75360) surface has been shown to generate the corresponding 2,6-di-tert-butyl-4-methylphenoxyl radical, which can be identified by its characteristic ESR spectrum. acs.org The stability of phenoxyl radicals is also influenced by the solvent environment, with studies showing a correlation between the radical's decay behavior and the mesoscopic structure of the alcohol solvent. sciopen.com The resonance stabilization of the phenoxyl radical, where the unpaired electron is delocalized over the aromatic ring, further contributes to its stability. researchgate.net

| Compound | Method of Radical Generation | Key Findings on Stability |

| 2,6-di-tert-butyl-4-methylphenol | Oxidation on alumina | Formation of a stable phenoxyl radical identified by ESR. acs.org |

| 2,4,6-Tri-tert-butylphenol | Oxidation | Produces a stable phenoxyl radical. nih.gov |

| General Phenoxyl Radicals | In-situ EPR in alcohol solvents | Stability is influenced by the mesoscopic structure of the solvent. sciopen.com |

Electron Transfer Mechanisms

The mechanism by which tert-butyl methylphenoxy phenols scavenge free radicals can proceed through different pathways, primarily hydrogen atom transfer (HAT) or single electron transfer (SET). The predominant mechanism is influenced by several factors, including the structure of the phenol, the nature of the radical species, and the reaction medium.

In non-polar environments, the HAT mechanism is generally favored. Here, the phenol directly donates a hydrogen atom to the radical. In polar or aqueous media, a stepwise electron-proton transfer or a concerted proton-coupled electron transfer (PCET) can occur. For instance, the oxidation of phenols by a ruthenium(VI) complex has been shown to proceed via a HAT mechanism for the neutral phenol and an electron-transfer mechanism for the corresponding phenoxide anion in aqueous solution. nih.gov The steric hindrance provided by the tert-butyl groups can also influence the reaction mechanism, with sterically crowded phenols reacting more slowly in reactions that proceed via HAT. nih.gov Theoretical calculations, such as determining the bond dissociation enthalpy (BDE) and ionization potential (IP), can provide insights into the favored mechanism. nih.gov For many hindered phenols, the HAT mechanism is considered the most relevant for their antioxidant activity.

Spectroscopic and Advanced Structural Elucidation Techniques for Tert Butyl Methylphenoxy Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution and solid states. It provides precise information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

High-resolution NMR in solution provides detailed atomic-level information. For a compound like 4-[5-methyl-2-(2-methyl-2-propanyl)phenoxy]phenol, specific chemical shifts and coupling patterns are expected.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The hydroxyl (-OH) proton signal can vary in chemical shift (typically δ 3-8 ppm for phenols) and may appear as a broad singlet due to chemical exchange, though this exchange can be slowed in solvents like DMSO. pressbooks.pubdocbrown.info Protons on the aromatic rings will resonate in the downfield region (typically δ 6.5-8.0 ppm), with their exact shifts and splitting patterns determined by the substitution pattern on each ring. oup.comcdnsciencepub.com The nine protons of the tert-butyl group are equivalent and appear as a sharp singlet in the upfield region (typically δ 1.2-1.5 ppm), while the methyl group protons also produce a singlet (typically δ 2.2-2.5 ppm). pressbooks.pubchemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms. For tert-butyl methylphenoxy phenol (B47542), distinct signals are expected for the quaternary carbons of the tert-butyl group, the methyl carbon, and the various aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the attached substituents (hydroxyl, ether linkage, alkyl groups), with oxygen-bearing carbons appearing significantly downfield (typically δ 140-160 ppm). nih.govdocbrown.info

2D-NMR Spectroscopy: For complex structures, 2D-NMR experiments are essential to establish connectivity.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin couplings, helping to map out adjacent protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together different fragments of the molecule, such as linking the alkyl groups to the correct positions on the phenoxy ring and establishing the ether linkage between the two aromatic systems. pitt.edulibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-[5-methyl-2-(2-methyl-2-propanyl)phenoxy]phenol

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| tert-Butyl Protons (-C(CH₃)₃) | ~1.3 (singlet, 9H) | ~31.5 (CH₃), ~34.0 (quaternary C) |

| Methyl Protons (-CH₃) | ~2.3 (singlet, 3H) | ~21.0 |

| Aromatic Protons (Ar-H) | 6.7 - 7.5 (multiplets) | 115 - 158 |

| Phenolic Proton (-OH) | 4.5 - 8.0 (broad singlet, 1H) | Not Applicable |

Note: Predicted values are based on typical chemical shifts for substituted phenols and related structures. Actual values may vary depending on the solvent and experimental conditions.

When a compound exists in a crystalline or solid form, solid-state NMR (ssNMR) provides valuable structural insights that are not accessible through solution NMR. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. springernature.comnih.gov For phenolic compounds, ¹³C CP-MAS can differentiate between different crystalline polymorphs, identify non-equivalent molecules in the crystal lattice, and probe intermolecular interactions such as hydrogen bonding involving the phenol group. us.esacs.org This is particularly useful for studying the packing and conformation of tert-butyl methylphenoxy phenol derivatives in their solid state.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the parent compound. mdpi.com For a molecule like this compound (C₁₇H₂₀O₂), HRMS can confirm the molecular formula by matching the experimental mass to the calculated exact mass with high precision (typically within 5 ppm), distinguishing it from other potential isobaric compounds. nih.gov

Tandem mass spectrometry (MS/MS) is a powerful technique for distinguishing between isomers and elucidating fragmentation pathways. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern is a structural fingerprint. For tert-butylated phenols, a characteristic and often dominant fragmentation is the loss of a methyl group (15 Da) or the entire tert-butyl group (57 Da) via cleavage to form a stable benzylic or phenonium ion. nih.govresearchgate.net For this compound, key fragmentations would include cleavage of the ether bond and losses of the alkyl substituents. By comparing the MS/MS spectra of different isomers, subtle differences in fragmentation patterns can be used to pinpoint the substitution pattern on the aromatic rings. nih.govresearchgate.net This method is invaluable for identifying specific isomers within a complex mixture of related derivatives. researchgate.net

Table 2: Expected Key Fragment Ions in the Mass Spectrum of 4-[5-methyl-2-(2-methyl-2-propanyl)phenoxy]phenol

| m/z Value (Predicted) | Ion Structure/Fragment Lost |

| 256 | [M]⁺ (Molecular Ion) |

| 241 | [M - CH₃]⁺ |

| 199 | [M - C(CH₃)₃]⁺ |

| 149 | [M - C₇H₇O]⁺ (cleavage of ether bond) |

| 135 | [C₉H₁₁O]⁺ or [C₁₀H₁₅]⁺ |

| 107 | [C₇H₇O]⁺ |

Note: These are predicted fragmentation patterns based on the structure and known behavior of substituted phenols and ethers.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are complementary and provide characteristic frequencies for specific functional groups. tandfonline.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. In the spectrum of this compound, a prominent broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the phenolic hydroxyl group; its broadness is indicative of hydrogen bonding. okstate.eduresearchgate.net C-H stretching vibrations of the alkyl groups (tert-butyl, methyl) appear just below 3000 cm⁻¹, while aromatic C-H stretching is observed just above 3000 cm⁻¹. ijaemr.com The aromatic C=C ring stretching vibrations result in characteristic sharp peaks in the 1450-1600 cm⁻¹ region. nih.gov Strong absorptions corresponding to the C-O stretching of the phenol and the aryl ether linkage are expected in the 1200-1300 cm⁻¹ range. kuleuven.be

Raman Spectroscopy: Raman spectroscopy is highly sensitive to non-polar, symmetric vibrations. It provides complementary information to IR, particularly for the aromatic ring and C-C skeletal vibrations. The symmetric "breathing" mode of the benzene (B151609) rings gives a strong Raman signal. mdpi.com The analysis of both IR and Raman spectra provides a more complete picture of the functional groups present in the molecule. nih.govnih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Technique | Characteristic Frequency (cm⁻¹) |

| Phenolic O-H stretch | IR | 3200 - 3600 (broad) |

| Aromatic C-H stretch | IR, Raman | 3000 - 3100 |

| Aliphatic C-H stretch | IR, Raman | 2850 - 3000 |

| Aromatic C=C stretch | IR, Raman | 1450 - 1600 |

| C-O stretch (Phenol, Ether) | IR | 1200 - 1300 |

Note: These are typical frequency ranges for the specified functional groups.

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule. springernature.com It provides unambiguous information about the relative configuration of all stereogenic centers and, under specific conditions, can be used to establish the absolute configuration of a chiral molecule. springernature.com For a successful determination of absolute stereochemistry, the compound must crystallize in a non-centrosymmetric space group, a condition that is always met by enantiomerically pure substances. thieme-connect.de Additionally, the presence of an atom that exhibits significant anomalous scattering with the X-ray radiation used is required to differentiate between enantiomers. thieme-connect.de

The process involves irradiating a single crystal of the compound with monochromatic X-rays. The resulting diffraction pattern is analyzed to build an electron density map, from which the positions of individual atoms can be determined. For absolute stereochemistry, the anomalous dispersion effect is utilized. thieme-connect.de The scattering factor of an atom becomes a complex number when the X-ray frequency is near the atom's natural absorption frequency, leading to phase shifts that allow for the differentiation of a molecule from its mirror image. thieme-connect.de

While specific crystallographic data for this compound is not publicly available, the analysis of a related Schiff base containing a tert-butylphenyl group, [4-((4-(tert-butyl)benzylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one], provides a relevant example of the data obtained from such an analysis. dergipark.org.tr The study confirmed the molecular structure and investigated its properties using single-crystal X-ray diffraction among other methods. dergipark.org.tr

Table 1: Example Crystal and Structure Refinement Data for a Tert-butylphenyl-containing Compound This table presents data for [4-((4-(tert-butyl)benzylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one] as an illustrative example.

| Parameter | Value |

| Empirical formula | C28 H29 N3 O |

| Formula weight | 439.55 |

| Crystal system | Monoclinic |

| Space group | I2/a |

| Unit cell dimensions | a = 19.332(5) Åb = 8.169(5) Åc = 30.825(5) Åβ = 97.411(5)° |

| Volume | 4826(3) ų |

| Z (molecules per unit cell) | 8 |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Data sourced from a study on a related Schiff base compound. dergipark.org.tr |

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for separating components of a mixture and assessing the purity of a compound. For this compound and its derivatives, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) are particularly powerful.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

HPLC is a cornerstone technique for the analysis of phenolic compounds, including various alkylphenols. nih.gov It is widely used for purity assessment and quantifying compounds in complex matrices like environmental water samples. nih.gov The method typically employs a reversed-phase column (e.g., C18) where the stationary phase is nonpolar, and a polar mobile phase is used for elution. nih.govepa.gov

For the analysis of alkylphenols, isocratic or gradient elution with a mobile phase consisting of a mixture of water and an organic modifier like methanol (B129727) or acetonitrile (B52724) is common. nih.govchromatographyonline.com Advanced detection methods significantly enhance sensitivity and selectivity:

Diode Array Detection (DAD) : Measures absorbance across a range of wavelengths simultaneously, providing spectral information that aids in peak identification and purity assessment. For alkylphenols, a detection wavelength of 279 nm is often used. nih.gov

Fluorescence Detection (FLD) : Offers high sensitivity and selectivity for fluorescent compounds. Phenols can be detected by their native fluorescence, typically with an excitation wavelength around 220-274 nm and an emission wavelength around 298-315 nm. nih.govepa.gov

Studies on related compounds like 4-tert-butylphenol (B1678320) have utilized HPLC to monitor its degradation, demonstrating the technique's utility in tracking reaction kinetics and identifying metabolites. nih.gov

Table 2: Example HPLC Conditions for Analysis of Related Phenolic Compounds

| Parameter | Condition 1 (Alkylphenols) nih.gov | Condition 2 (Phenol & Cresols) epa.gov | Condition 3 (Phenol & Nitrophenols) chromatographyonline.com |

| Column | Mixed-mode (C18/SCX) | Reversed-phase C18 | Monolithic RP-18e |

| Mobile Phase | Water:Methanol (15:85, v/v) | Acetonitrile:Water:Acetic Acid | 50 mM Acetate (B1210297) Buffer (pH 5.0):Acetonitrile (80:20, v/v) |

| Flow Rate | 1.0 mL/min | 0.3 mL/min | 3.0 mL/min |

| Detection | DAD (279 nm) or FLD (Ex: 220 nm, Em: 315 nm) | UV (274 nm) or FLD (Ex: 274 nm, Em: 298 nm) | UV (Max Absorbance Wavelength) |

| Analysis Time | - | - | < 3.5 min |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a highly effective method for identifying and quantifying volatile and semi-volatile organic compounds. nih.gov For phenolic compounds, which often have low volatility due to their polar hydroxyl group, a derivatization step is essential. nih.gov This process replaces the active hydrogen of the hydroxyl group, which reduces polarity and increases volatility and thermal stability. nih.gov

The most common derivatization method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to create trimethylsilyl (B98337) (TMS) derivatives. nih.gov

Once derivatized, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the capillary column (e.g., a non-polar Rtx-WAX or TQ-SQC column). fmach.itmdpi.com The separated components then enter the mass spectrometer, which acts as a detector. The mass spectrometer ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that serves as a molecular fingerprint for identification. researchgate.net This technique has been successfully applied to analyze metabolites of 4-tert-butylphenol and other alkylphenols in various samples. nih.govthermofisher.com

Table 3: Typical GC-MS Parameters for Analysis of Phenolic Compound Derivatives

| Parameter | Example Condition 1 fmach.it | Example Condition 2 thermofisher.com |

| Derivatization Agent | Silylation (e.g., MSTFA) often implied for phenols | Not specified, but common for phenols |

| GC Column | Rtx-WAX (60 m x 0.25 mm x 0.25 µm) | TRACE TR-5MS (15 m x 0.25 mm x 0.25 µm) |

| Injector | - | Programmed Temperature Vaporizing (PTV) |

| Carrier Gas | Helium (1.2 mL/min) | Helium |

| Oven Program | 40°C, then 2°C/min to 240°C, hold 10 min | Gradient program specific to analytes |

| MS Detection | EI mode (70 eV), mass range 30–350 m/z | Selected Reaction Monitoring (SRM) mode |

Capillary Electrophoresis (CE) for Separation of Related Compounds

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged molecules, including phenols. nih.gov Separation in CE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio. mdpi.com

For the analysis of simple phenols, a high pH background electrolyte (BGE) is necessary to ensure the ionization of the weakly acidic hydroxyl group (pKa around 10). mdpi.com Basic BGEs containing ammonium (B1175870) hydroxide (B78521) or other bases are typically used. mdpi.com In some methods, uncharged phenols are separated in non-aqueous media like acetonitrile, where they form negatively charged complexes with anions in the BGE, such as acetate or chloride. nih.gov

Various detection methods can be coupled with CE:

UV-Vis Absorbance : A common on-capillary detection method.

Chemiluminescence Detection : Can provide very low detection limits after derivatization with a labeling reagent like dansyl chloride. nih.gov

Mass Spectrometry (MS) : Coupling CE with MS (CE-MS) provides high selectivity and structural information for confident peak identification. mdpi.com

CE has proven effective in separating complex mixtures of up to 15 different phenolic compounds, demonstrating its high resolving power. nih.gov

Table 4: Illustrative Capillary Electrophoresis Conditions for Phenol Separation

| Parameter | Condition 1 (15 Phenols) nih.gov | Condition 2 (Methylphenols) nih.gov | Condition 3 (Phenolic Acids/Flavonoids) mdpi.com |

| Technique | Capillary Electrophoresis | Capillary Electrophoresis | Capillary Zone Electrophoresis (CZE)-MS |

| Background Electrolyte (BGE) | Borate buffer with sodium dodecylsulfate and acetonitrile | Acetate, bromide, or chloride in acetonitrile | 0.5 M NH4OH (pH = 11.4) |

| Separation Principle | Micellar Electrokinetic Chromatography | Anion complexation in non-aqueous media | Ionization at high pH |

| Detection | Chemiluminescence (with derivatization) | UV | Mass Spectrometry (Negative Ionization) |

Computational Chemistry and Theoretical Studies of Tert Butyl Methylphenoxy Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of phenolic compounds. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) has become an essential tool for studying substituted phenols due to its balance of computational cost and accuracy. nlss.org.in It is widely used to investigate electronic structure, predict vibrational spectra, and calculate reactivity descriptors. nlss.org.innih.gov Common approaches utilize hybrid functionals like B3LYP in combination with basis sets such as 6-311++G(d,p) to model the system accurately. nih.govnih.gov

DFT calculations provide valuable insights into the reactivity of phenols. For instance, the energy of the Highest Occupied Molecular Orbital (E_HOMO) is a key descriptor that reflects a molecule's electron-donating ability; a higher E_HOMO value suggests greater susceptibility to oxidation. acs.org DFT has been employed to rationalize the observation that hydrogen abstraction rates from phenols correlate well with Hammett σ+ values, linking this to the electrophilic character of the phenolic oxygen during these reactions. researchgate.net

Furthermore, DFT is used to calculate thermodynamic parameters that govern reaction mechanisms. Key descriptors include:

Bond Dissociation Enthalpy (BDE): The enthalpy change associated with the homolytic cleavage of the O-H bond. A lower BDE indicates a higher antioxidant capacity via the hydrogen atom transfer (HAT) mechanism. DFT calculations have yielded reliable gas-phase O-H BDEs for numerous substituted phenols. researchgate.netresearchgate.net

Ionization Potential (IP): The energy required to remove an electron from the molecule, which is central to the Sequential Electron Transfer Proton Transfer (SET-PT) mechanism. researchgate.net

Proton Affinity (PA): The negative of the enthalpy change for the gas-phase reaction of a species with a proton, relevant to the Sequential Proton Loss Electron Transfer (SPLET) mechanism. researchgate.net

Spin Density: Analysis of the spin density distribution in the resulting phenoxyl radical (ArO•) helps to understand its stability. Greater delocalization of the unpaired electron across the aromatic ring corresponds to a more stable radical and, consequently, a more reactive parent phenol (B47542). nih.gov

Theoretical studies on related di-tert-butyl-phenol derivatives using DFT have been conducted to calculate electronic absorption spectra and determine HOMO-LUMO energy gaps, which are crucial for understanding electronic transitions. bsu.byresearchgate.net

Table 1: DFT-Calculated Properties of Selected Substituted Phenols This table presents representative data from various computational studies to illustrate trends. Exact values may differ based on the specific DFT functional, basis set, and environmental model (gas phase or solvent) used.

| Compound | Substituent Position | O-H BDE (kcal/mol, gas phase) | HOMO Energy (eV) |

|---|---|---|---|

| Phenol | - | ~86.5 - 87.3 researchgate.net | - |

| 4-Methylphenol | para | - | - |

| 2,6-di-tert-butyl-4-methylphenol | ortho, para | - | - |

| 4-Methoxyphenol | para | - | - |

While DFT is a cornerstone of computational chemistry, high-level ab initio methods provide benchmark accuracy for thermochemical properties. Methods like the Gaussian-4 (G4) theory are used to calculate highly accurate gas-phase enthalpies of formation (ΔfH°) and bond dissociation enthalpies. acs.org These sophisticated calculations can sometimes reveal inaccuracies in decades-old experimental data. For example, a 2013 study combining G4 theory with an isodesmic reaction approach calculated the enthalpy of formation for phenol to be -91.8 ± 2.5 kJ/mol, suggesting the widely used experimental value of -96.4 ± 0.6 kJ/mol may be in error. acs.org

Isodesmic reactions, where the number and types of chemical bonds are conserved on both sides of a hypothetical reaction, are a powerful technique used with both DFT and ab initio methods. researchgate.net This approach minimizes errors in calculations by leveraging cancellation effects, leading to more reliable estimations of thermochemical data like enthalpies of formation for complex molecules. researchgate.netacs.org

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into conformational dynamics and intermolecular interactions. For complex phenolic structures, such as polymers or large substituted phenols, MD is invaluable for exploring the potential energy surface and identifying stable conformations. nih.govresearchgate.net

Reactive MD simulations, using force fields like ReaxFF, can model chemical reactions, such as the pyrolysis of phenolic resins under extreme heat and pressure. researchgate.netutexas.edu These simulations help elucidate reaction pathways and kinetics, which are critical for designing materials like heat shields for aerospace applications. utexas.edu Studies on phenolic polymers have used MD to show how chain motifs (e.g., ortho-para vs. ortho-ortho linkages) influence the extent of inter- and intramolecular hydrogen bonding, which in turn affects the material's bulk properties. researchgate.net

Structure-Reactivity Relationships and Quantitative Structure-Activity Relationships (QSAR)

Understanding the relationship between a molecule's structure and its chemical reactivity or biological activity is a primary goal of computational chemistry. QSAR models formalize this relationship mathematically.

QSAR studies on phenols correlate their structural or quantum-chemical properties with observed activities, such as toxicity or antioxidant potential. nih.govnih.gov These models often use descriptors derived from computational methods. For example, DFT-calculated parameters like chemical hardness, total energy, and electrophilicity index have been successfully used to build robust QSAR models for predicting the toxicity of phenol derivatives. nih.gov

Computational studies can also elucidate preferred reaction mechanisms. A combined experimental and DFT study on the oxidation of various substituted phenols by ferrate(VI) identified several competing pathways. acs.org The results showed that the electronic nature of the substituents dictates the dominant mechanism, whether it be a direct two-electron transfer or a single-electron transfer process. acs.org The energy of the HOMO was found to be a reliable predictor of the reaction rate, confirming that phenols with electron-donating groups are more easily oxidized. acs.org

The type and position of substituents on the phenol ring profoundly influence its electronic and steric properties, thereby controlling its reactivity. nih.govafit.edu

Electronic Effects: Substituents modulate the electron density of the aromatic ring and the phenolic hydroxyl group through inductive and resonance effects. vanderbilt.eduyoutube.com

Electron-donating groups (EDGs) , such as methyl (-CH₃) and tert-butyl (-C(CH₃)₃), increase the electron density on the ring, destabilize the corresponding phenoxide anion, and thus decrease the acidity of the phenol. afit.eduyoutube.com

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂), decrease the electron density on the ring, stabilize the phenoxide anion through resonance, and increase the phenol's acidity. vanderbilt.eduyoutube.com

These electronic effects can be quantified using Hammett constants (σ), which are frequently correlated with computationally derived parameters and experimental pKa values. nih.govafit.edu DFT calculations have shown that for para-substituted phenols, there is a strong correlation between Hammett constants and physical properties like C-O bond length and the rotational energy barrier of the hydroxyl group. afit.edu

Steric Effects: The size of substituents, particularly at the ortho positions relative to the hydroxyl group, introduces steric hindrance. This can impede the approach of reactants to the hydroxyl group or adjacent ring positions. nih.govcmu.edu For example, bulky ortho substituents like tert-butyl groups can significantly slow the rate of hydrogen atom abstraction by sterically shielding the hydroxyl hydrogen. cmu.edu In some reactions, the steric effect can be the dominant factor in determining the reaction's regioselectivity, overriding electronic preferences. researchgate.net

Table 2: Influence of Substituents on Phenol Acidity (pKa) This table compiles experimental pKa values to illustrate the electronic effects of common substituents on phenol acidity. Lower pKa indicates stronger acidity.

| Compound | Substituent | Position | pKa | Effect |

|---|---|---|---|---|

| Phenol | -H | - | 9.95 | Reference |

| p-Cresol (B1678582) | -CH₃ | para | 10.26 | EDG (less acidic) |

| p-Chlorophenol | -Cl | para | 9.42 | EWG (more acidic) vanderbilt.edu |

Spectroscopic Property Prediction from Theoretical Models

Theoretical models rooted in quantum chemistry have become indispensable tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For complex organic molecules like tert-butyl methylphenoxy phenol, computational methods can elucidate spectral features, aid in structural assignment, and provide a deeper understanding of the electronic and vibrational characteristics of the molecule. These predictions are typically achieved through high-level ab initio or Density Functional Theory (DFT) calculations.

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts via computational models is a powerful method for structural elucidation. The most common and reliable method for this is the Gauge-Including Atomic Orbital (GIAO) approach, which is often used in conjunction with Density Functional Theory (DFT). nih.gov The process involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each nucleus. These shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and the basis set. nih.govmdpi.com For phenolic compounds, hybrid functionals such as B3LYP, combined with a reasonably large basis set like 6-311++G(2d,p), have been shown to provide chemical shifts that correlate well with experimental data. mdpi.com Solvent effects, which can be significant, especially for the hydroxyl proton, can also be modeled using implicit or explicit solvent models. nih.gov

Interactive Table 1: Representative Predicted NMR Chemical Shifts for a Substituted Phenol (Note: This table is illustrative, showing typical predicted values for the types of nuclei present in a this compound structure, based on general principles and data for similar compounds. TMS is the reference standard at 0.0 ppm.)

| Nucleus Type | Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H | Protons on the phenol ring | 6.5 - 7.5 | 115 - 130 |

| Phenolic O-H | Hydroxyl proton | 4.5 - 8.0* | N/A |

| Aromatic C-O | Carbon attached to hydroxyl | N/A | 150 - 160 |

| Aromatic C-C(CH₃)₃ | Carbon attached to tert-butyl | N/A | 140 - 150 |

| tert-Butyl (CH₃)₃C- | Methyl protons of tert-butyl | 1.2 - 1.5 | 30 - 35 |

| tert-Butyl -C(CH₃)₃ | Quaternary carbon of tert-butyl | N/A | 34 - 40 |

| Aromatic C-CH₃ | Carbon attached to methyl | N/A | 130 - 140 |

| Methyl -CH₃ | Methyl protons on ring | 2.0 - 2.5 | 20 - 25 |

| Aromatic C-O-Ph | Carbon attached to phenoxy | N/A | 145 - 155 |

*The chemical shift of the hydroxyl proton is highly sensitive to solvent, concentration, and hydrogen bonding. nih.gov

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically performed after a geometry optimization to ensure the molecule is at a stationary point on the potential energy surface. ijaemr.com The standard approach involves computing the second derivatives of the energy with respect to the atomic coordinates, which yields a Hessian matrix. Diagonalizing this matrix gives the harmonic vibrational frequencies and the corresponding normal modes.

DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are widely used for these calculations. tandfonline.comresearchgate.net It is a known phenomenon that calculated harmonic frequencies are systematically higher than the fundamental frequencies observed experimentally due to the neglect of anharmonicity and incomplete treatment of electron correlation. nih.gov To bridge this gap, the computed frequencies are often uniformly scaled by an empirical scaling factor, which depends on the level of theory used. nih.gov

For this compound, vibrational analysis would identify characteristic frequencies associated with its functional groups. Key vibrational modes would include:

O-H stretching: A prominent band characteristic of the phenolic hydroxyl group.

C-H stretching: Aromatic and aliphatic C-H stretches from the phenyl rings, methyl, and tert-butyl groups.

C=C stretching: Vibrations within the aromatic rings.

C-O stretching: Associated with the phenol and ether linkages.

C-H bending: In-plane and out-of-plane bending modes for the aromatic and aliphatic hydrogens. ijaemr.com

These calculated spectra are invaluable for interpreting experimental IR and Raman data and for assigning specific absorption bands to particular molecular motions.

Interactive Table 2: Representative Calculated Vibrational Frequencies for a Substituted Phenol (Note: This table is illustrative and contains typical frequency ranges for key vibrational modes based on computational studies of phenol and its derivatives. ijaemr.comtandfonline.com Frequencies are often scaled to better match experimental data.)

| Vibrational Mode | Functional Group | Typical Calculated Frequency Range (cm⁻¹) | Expected IR Intensity |

| O-H Stretch | Phenolic -OH | 3600 - 3700 | Strong, Sharp |

| C-H Stretch (Aromatic) | Phenyl Rings | 3050 - 3150 | Medium to Weak |

| C-H Stretch (Aliphatic) | tert-Butyl, Methyl | 2850 - 3000 | Medium to Strong |

| C=C Ring Stretch | Phenyl Rings | 1450 - 1650 | Medium to Strong |

| O-H Bend (in-plane) | Phenolic -OH | 1300 - 1450 | Medium |

| C-O Stretch | Phenol C-O | 1200 - 1300 | Strong |

| C-O-C Stretch (Ether) | Phenyl-O-Phenyl | 1180 - 1280 | Strong |

| C-H Bend (out-of-plane) | Phenyl Rings | 750 - 900 | Strong |

Environmental Fate and Transformation Pathways of Tert Butyl Methylphenoxy Phenol

Biodegradation Mechanisms in Aquatic and Terrestrial Environments

Biodegradation is a key process that determines the persistence of organic compounds in the environment. For 4-(2-tert-butyl-5-methylphenoxy)phenol, data from its European Chemicals Agency (ECHA) registration dossier indicates that it is susceptible to biodegradation.

According to a study conducted under aerobic conditions following the OECD Guideline 301C for ready biodegradability, this compound showed significant degradation. Using activated sludge as the inoculum at a concentration of 30 mg/L and an initial substance concentration of 100 mg/L, the percentage of degradation reached 88.4% based on Biochemical Oxygen Demand (BOD) and 100% based on Gas Chromatography (GC) analysis within 14 days. This suggests that the substance is readily biodegradable in water. Another study cited in the dossier, also using activated sludge, reported 52% biodegradability by BOD and 73% by GC over a 28-day period.

| Test Guideline | Inoculum | Initial Concentration | Duration (days) | Degradation (BOD) | Degradation (GC) | Conclusion |

|---|---|---|---|---|---|---|

| OECD 301C | Activated Sludge (30 mg/L) | 100 mg/L | 14 | 88.4% | 100% | Readily Biodegradable |

| Not Specified | Activated Sludge | 100 mg/L | 28 | 52% | 73% | Biodegradable |

Microbial Degradation Pathways

While studies confirm the biodegradability of 4-(2-tert-butyl-5-methylphenoxy)phenol, detailed information on the specific microbial degradation pathways, including the enzymes and intermediate metabolites, is not extensively available in the reviewed literature for this particular compound.

However, research on structurally related compounds, such as diphenyl ethers and substituted phenols, can offer insights into plausible mechanisms. The degradation of diphenyl ether by various bacteria, including Sphingomonas sp., often initiates with a 1,2-dioxygenation step, which leads to the formation of unstable phenolic hemiacetals. researchgate.net This is followed by cleavage of the ether bond, yielding phenol (B47542) and catechol, which are then further metabolized. researchgate.net

For substituted phenols like 4-tert-butylphenol (B1678320), degradation by bacteria such as Sphingobium fuliginis has been shown to proceed via hydroxylation of the phenolic ring to form 4-tert-butylcatechol, followed by a meta-cleavage pathway. nih.govnetsolwater.com This pathway involves the enzymatic ring-opening of the catechol intermediate. nih.govnih.gov Given the structure of 4-(2-tert-butyl-5-methylphenoxy)phenol, it is conceivable that its degradation could involve similar initial attacks on one or both of the aromatic rings and cleavage of the ether linkage.

Influence of Environmental Factors on Degradation Rates

The rate of biodegradation can be significantly influenced by various environmental factors, including temperature, pH, and the availability of nutrients. For many phenolic compounds, these factors affect microbial activity and the efficacy of degradative enzymes. mdpi.com For example, the degradation of some phenols is enhanced under more alkaline conditions, which can be attributed to the higher reactivity of the ionized form of the phenol. mdpi.com However, specific studies detailing the influence of these environmental parameters on the degradation rate of 4-(2-tert-butyl-5-methylphenoxy)phenol are not available in the public domain.

Photolytic and Chemical Degradation Pathways

In addition to biodegradation, chemical and photolytic processes can contribute to the transformation of compounds in the environment.

Photo-oxidation Mechanisms

Direct photolysis and photo-oxidation by reactive species like hydroxyl radicals (•OH) are important degradation pathways for many aromatic compounds in the atmosphere and sunlit surface waters. mdpi.com For instance, some phenolic compounds are susceptible to solar photolysis and have atmospheric half-lives of a few hours. mdpi.com However, specific experimental data on the photo-oxidation mechanisms and photolytic half-life of 4-(2-tert-butyl-5-methylphenoxy)phenol were not found in the reviewed scientific literature. The EPI Suite™ summary for the compound indicates that reaction with nitrate (B79036) radicals may be an important atmospheric degradation pathway.

Advanced Oxidation Processes (AOPs) for Remediation

Advanced Oxidation Processes (AOPs) are a set of treatment technologies designed to remove organic pollutants from water and wastewater through the generation of highly reactive hydroxyl radicals (•OH). mdpi.comwikipedia.orgmembranechemicals.com Common AOPs include processes using ozone (O₃), hydrogen peroxide (H₂O₂), and UV light. netsolwater.comwikipedia.org These methods have been shown to be effective for the degradation of various phenolic compounds. nih.gov For example, the UV/persulfate process has been used to degrade 2,4-Di-tert-butylphenol, a related compound. researchgate.net Catalytic ozonation has also been employed for the degradation of other complex substituted phenols. industrialchemicals.gov.au While AOPs are a promising technology for the remediation of phenolic contaminants, specific studies on their application and effectiveness for the degradation of 4-(2-tert-butyl-5-methylphenoxy)phenol are not available in the reviewed literature.

Environmental Mobility and Distribution

The environmental mobility and distribution of a chemical describe how it partitions between different environmental compartments such as water, soil, and air. According to the Mackay fugacity model level III predictions from the EPI Suite™ model, as reported in the ECHA registration dossier, if 4-(2-tert-butyl-5-methylphenoxy)phenol is released into the environment, it is expected to partition primarily into soil and water. The model predicts that approximately 72% of the chemical will partition into soil and 26.9% into water.

The model also estimates the environmental persistence of the compound in these compartments. The predicted half-life in soil is 30 days (720 hours), and the half-life in water is estimated to be 15 days (360 hours). Based on these predicted half-lives, the compound is not considered to be persistent in soil or water environments. For related compounds like 4-tert-butylphenol, the calculated soil adsorption coefficient (log KOC) suggests low mobility in soil.

| Environmental Compartment | Predicted Partitioning (%) | Predicted Half-life |

|---|---|---|

| Soil | 72% | 30 days (720 hours) |

| Water | 26.9% | 15 days (360 hours) |

Data based on Mackay fugacity model level III (EPI Suite™)

Sorption to Sediments and Soils

The sorption of a chemical to soil and sediment is a critical process that dictates its mobility, bioavailability, and ultimate fate in the environment. This process is largely governed by the compound's physicochemical properties, such as its hydrophobicity (often expressed as the octanol-water partition coefficient, Kow), and the characteristics of the soil or sediment, particularly its organic carbon content.

For phenolic compounds, sorption generally increases with increasing hydrophobicity and the organic carbon content of the soil. researchgate.net While no specific sorption coefficients (Kd) or organic carbon-normalized sorption coefficients (Koc) are available for "tert-butyl methylphenoxy phenol," data for structurally related compounds can provide insight into its expected behavior. For instance, styrenated phenol, another substituted phenol, is expected to partition mainly to soil and sediment. service.gov.uk

The behavior of methyl tert-butyl ether (MTBE), a compound with a tert-butyl group, indicates weak sorption to soil and aquifer materials, which does not significantly retard its transport in groundwater. usgs.gov However, phenolic compounds, due to the presence of the hydroxyl group, tend to have stronger interactions with soil organic matter compared to ethers. Studies on other phenols have shown that sorption is a key process influencing their environmental distribution. capes.gov.br

Table 1: Predicted and Measured Sorption Data for Related Compounds

| Compound | Log Koc | Soil Type/Conditions | Reference |

| Methyl tert-butyl ether (MTBE) | 2.13 ± 0.060 | Hyporheic zone soils (1-7% organic carbon) | researchgate.net |

| tert-Butyl alcohol (TBA) | 0.762 ± 0.088 | Hyporheic zone soils (1-7% organic carbon) | researchgate.net |

| Monostyrenated phenol | Moderate bioaccumulation potential predicted from log Kow | Not specified | service.gov.uk |

This table is illustrative and based on data for related compounds due to the absence of specific data for this compound.

Volatilization and Atmospheric Transport

Volatilization from water or soil surfaces and subsequent atmospheric transport is another important environmental fate process. A compound's tendency to volatilize is primarily determined by its vapor pressure and Henry's Law constant.

Specific data on the volatility of "this compound" are not available. However, we can infer its likely behavior from related compounds. For example, 2-tert-butyl-6-methylphenol (B146170) has a boiling point of 230 °C, suggesting a relatively low volatility under normal environmental conditions. sigmaaldrich.comthegoodscentscompany.com The atmospheric half-life of MTBE can be as short as 3 days, indicating that once in the atmosphere, it can be degraded. usgs.gov

For substituted phenols like 4-tert-butylphenol and 4-tert-pentylphenol, rapid degradation in the atmosphere is expected. industrialchemicals.gov.au This suggests that if "this compound" were to volatilize, it would likely undergo relatively rapid atmospheric degradation.

Table 2: Physicochemical Properties of Related Phenolic Compounds Influencing Volatilization

| Compound | Boiling Point (°C) | Vapor Pressure | Flash Point (°C) | Reference |

| 2-tert-Butyl-6-methyl-phenol | 230 (lit.) | Not available | 107 (closed cup) | sigmaaldrich.comthegoodscentscompany.com |

| 2-tert-Butyl-5-methylphenol | 117-118 / 12 mmHg (lit.) | Not available | 106 (closed cup) | sigmaaldrich.com |

This table provides data for structurally similar compounds to infer the potential behavior of this compound.

Transformation Products and Environmental Metabolites

Once released into the environment, organic compounds can undergo various transformation processes, including biodegradation, photolysis, and hydrolysis, leading to the formation of transformation products (TPs) or metabolites. nih.gov These TPs can sometimes be more mobile or toxic than the parent compound.

There is no specific information on the transformation products of "this compound." However, studies on other synthetic phenolic antioxidants and related compounds provide a basis for predicting potential transformation pathways. For instance, the metabolism of butylated hydroxytoluene (BHT), a well-known antioxidant with a similar structure (2,6-di-tert-butyl-4-methylphenol), can lead to the formation of metabolites such as BHT-quinone methide (BHT-QM). mdpi.com The degradation of 4-tert-butylphenol by certain bacteria is initiated by hydroxylation to form 4-tert-butylcatechol, which is then further broken down. researchgate.net

The microbial degradation of MTBE, another related compound, involves an initial attack by a monooxygenase, leading to the formation of tert-butyl alcohol (TBA) and formaldehyde (B43269) or formate. nih.gov These examples suggest that the transformation of "this compound" would likely involve oxidation of the phenol ring and cleavage of the ether linkage if present.

It is well-established that various environmental factors and biological systems can lead to the formation of transformation products from parent compounds through processes like photolysis, hydrolysis, and microbial metabolism. nih.gov In some cases, these metabolites can exhibit biological activity and ecotoxicity. nih.gov

Table 3: Common Transformation Reactions and Potential Metabolites of Related Phenolic Compounds

| Parent Compound Class | Transformation Process | Potential Transformation Products/Metabolites | Reference |

| Butylated Hydroxytoluene (BHT) | Metabolism | BHT-quinone methide (BHT-QM), 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) (BHT-CHO) | mdpi.com |

| 4-tert-butylphenol | Microbial Degradation | 4-tert-butylcatechol | researchgate.net |

| Methyl tert-butyl ether (MTBE) | Microbial Degradation | tert-Butyl alcohol (TBA), Formaldehyde, Formate | nih.gov |

| Triclosan (a phenoxy phenol derivative) | Biotransformation by algae | Methyl triclosan, Hydroxylated triclosan, Amino acid conjugates | nih.gov |

This table illustrates potential transformation pathways based on analogous compounds.

Future Research Directions and Emerging Areas in Tert Butyl Methylphenoxy Phenol Studies

Integrated Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is becoming increasingly crucial in the study of tert-butyl methylphenoxy phenol (B47542). Computational tools are being employed to predict the behavior and properties of this and related phenolic compounds.

Key Research Focuses:

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction models are being used to forecast the toxicological profiles of tert-butylated phenolic antioxidants. nih.gov This allows for early-stage safety assessments before extensive laboratory testing.

Structure-Activity Relationships: Computational studies help in understanding how the tert-butyl group influences the compound's properties. For instance, the bulky tert-butyl group provides steric hindrance, which enhances the stability of the phenol against rapid oxidation. mdpi.com It also acts as an electron-donating group, increasing the electron density on the aromatic ring and the hydroxyl group. nih.gov

Reactivity and Stability Modeling: Theoretical models are used to predict the reactivity of the phenol, including its antioxidant activity. The tert-butyl group's presence can lower the acidity of cation radicals, making the compound a more effective antioxidant. mdpi.com These models also help in understanding its solubility in various solvents, which is influenced by the hydrophobic nature of the tert-butyl group. nih.gov

| Computational Approach | Application in Tert-butyl Methylphenoxy Phenol Research | Reference |

| ADMET Screening | Predicting potential toxicity and endocrine-disrupting effects. | nih.gov |

| Quantum Chemistry | Modeling the electronic structure to understand antioxidant mechanisms. | nih.gov |

| Molecular Dynamics | Simulating interactions with biological membranes or other materials. | mdpi.com |

Sustainable Synthesis and Green Chemistry Innovations

There is a significant push towards developing more environmentally friendly methods for synthesizing this compound and related compounds. This aligns with the broader principles of green chemistry, aiming to reduce waste and use less hazardous substances. trellis.net

Key Innovations: